molecular formula C13H14O4 B8579185 6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one

6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one

Cat. No. B8579185
M. Wt: 234.25 g/mol
InChI Key: IDLDTUMZWDHDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

6-(1,3-dioxolan-2-ylmethyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C13H14O4/c14-13-11-2-1-9(7-10(11)3-4-17-13)8-12-15-5-6-16-12/h1-2,7,12H,3-6,8H2

InChI Key

IDLDTUMZWDHDHY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2)CC3OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-bromo-3,4-dihydro-1H-isochromen-1-one (10 g, 44 mmol) was combined with tri-t-butyl phosphonium tetrafluoroborate (256 mg, 0.881 mmol), palladium (II) acetate (99 mg, 0.44 mmol) and commercially available bromo(1,3-dioxolan-2-ylmethyl)zinc solution (0.5 M, 97 mL, 48 mmol) in DMF (100 mL), and the mixture was degassed three times by alternating vacuum and nitrogen purge. The mixture was then heated at 85° C. for 6 h, then was stirred at RT overnight. Ethyl acetate and ether were added and the mixture was washed with water. The aqueous layer was extracted with ethyl acetate, the organic layers were combined, and washed twice with water and once with brine. The organic layer was dried over MgSO4, filtered and concentrated. The crude product was purified by MPLC (silica) eluting with ethyl acetate in hexanes to afford the title compound. LCMS: m/z 235 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step Two
Quantity
97 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
99 mg
Type
catalyst
Reaction Step Five

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